Monoolein

Description

Properties

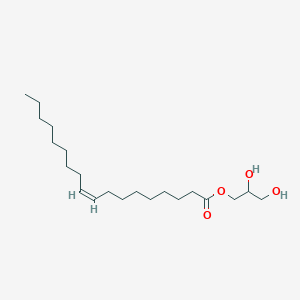

IUPAC Name |

2,3-dihydroxypropyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNAYUHWVFMIP-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042003 | |

| Record name | Glycerol 1-monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol monooleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238-240 °C AT 3 MM HG | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9420 @ 20 °C/4 °C, 0.925-0.935 | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID | |

CAS No. |

111-03-5, 25496-72-4, 67701-32-0 | |

| Record name | Glycerol 1-monooleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monooleate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025496724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1-oleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monoolein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol 1-monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3AEF6S35P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/ | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Glyceryl Monooleate

For Researchers, Scientists, and Drug Development Professionals

Glyceryl monooleate (GMO), a monoglyceride of oleic acid, is a versatile non-ionic surfactant with extensive applications in the pharmaceutical, cosmetic, and food industries. Its utility as an emulsifier, stabilizer, and absorption enhancer in drug delivery systems necessitates a thorough understanding of its synthesis and purification to ensure high purity and performance. This technical guide provides an in-depth overview of the primary synthesis routes and purification strategies for glyceryl monooleate, complete with experimental protocols and comparative data.

Synthesis of Glyceryl Monooleate

The industrial production of glyceryl monooleate is predominantly achieved through several key chemical and enzymatic pathways. The choice of method often depends on the desired purity, yield, and economic feasibility.

Direct Esterification of Glycerol and Oleic Acid

Direct esterification is a common and straightforward method for synthesizing glyceryl monooleate. This reaction involves the direct condensation of glycerol and oleic acid, typically at elevated temperatures and in the presence of a catalyst to drive the reaction towards the formation of the monoester.[1][2] An excess of glycerol is often used to favor the formation of monoglycerides over di- and triglycerides.[1]

Key Catalysts and Conditions:

-

Heterogeneous Catalysts: MgO-impregnated natural zeolite and H-ZSM-5 are effective solid acid catalysts.[1][2] The use of heterogeneous catalysts simplifies the purification process as they can be easily separated from the reaction mixture.[3]

-

Microwave-Assisted Synthesis: The application of microwave heating can significantly reduce the reaction time compared to conventional heating methods.[2][4]

-

Novel Approaches: A newer method involves the esterification of self-made sodium oleate and 3-chloro-1,2-propanediol, which has been shown to produce high-purity GMO with a good yield.[5][6] Another approach is the condensation of oleic acid with glycidol catalyzed by an anion-exchange resin.[7]

Glycerolysis of Fats and Oils

Glycerolysis is a widely used industrial method that involves the transesterification of triglycerides (from fats and oils) or fatty acid methyl esters (FAMEs) with glycerol.[8][9] This process is typically carried out at high temperatures and may employ either homogeneous or heterogeneous catalysts.[9][10]

Key Features:

-

Catalysts: Solid base catalysts such as magnesium oxide (MgO) have been shown to be efficient for the glycerolysis of methyl oleate.[8][11]

-

Advantages of FAMEs: Using fatty acid methyl esters as the starting material offers advantages such as lower corrosivity and better miscibility with glycerol compared to triglycerides, allowing for lower reaction temperatures.[8]

Enzymatic Synthesis

Enzymatic synthesis using lipases offers a milder and more selective route to glyceryl monooleate production.[12][13] This method operates at lower temperatures, which helps to prevent the formation of undesirable byproducts and degradation of sensitive components.[14]

Key Enzymes and Conditions:

-

Lipases: Immobilized lipases, such as Novozym 435 (from Candida antarctica lipase B), are commonly used catalysts.[12][15]

-

Selectivity: Lipases can offer high selectivity for the synthesis of monoglycerides, minimizing the formation of di- and triglycerides.[12]

-

Reaction Medium: The choice of solvent can influence the reaction equilibrium and product selectivity. For instance, using tert-butyl alcohol as the reaction medium can lead to the exclusive production of monoglycerides.[12]

Purification of Glyceryl Monooleate

The crude product from synthesis typically contains a mixture of monoglycerides, diglycerides, triglycerides, unreacted starting materials, and catalyst residues. Therefore, purification is a critical step to achieve the desired purity of glyceryl monooleate for its intended applications.

Molecular Distillation

Molecular distillation, also known as short-path distillation, is a highly effective technique for purifying glyceryl monooleate to a high degree (often >90%).[3][16] This method is particularly suitable for separating heat-sensitive and high-molecular-weight compounds. The process involves distillation under high vacuum, which allows for lower operating temperatures and minimizes thermal degradation.[17]

Solvent Extraction and Crystallization

Solvent extraction and crystallization are conventional methods used to separate glyceryl monooleate from the reaction mixture. This involves dissolving the crude product in a suitable solvent system where the solubility of GMO and impurities differ significantly at different temperatures.[18][19] By carefully controlling the temperature, pure glyceryl monooleate can be crystallized out of the solution, leaving the impurities dissolved.[20] The choice of solvent is crucial for the efficiency of this process.[21]

Chromatographic Methods

Chromatographic techniques are primarily used for the analysis of glyceryl monooleate purity but can also be adapted for preparative-scale purification.[22][23]

-

High-Performance Liquid Chromatography (HPLC): HPLC with detectors like an evaporative light scattering detector (ELSD) or a refractive index (RI) detector is a powerful tool for separating and quantifying mono-, di-, and triglycerides.[24][25]

-

Gel Permeation Chromatography (GPC): GPC is another size-exclusion chromatography technique used for the analysis of glycerides.[22][23]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis and purification studies.

Table 1: Synthesis of Glyceryl Monooleate - Reaction Conditions and Yields

| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Glycerol:Oleic Acid/Ester) | Yield (%) | Reference(s) |

| Direct Esterification | Glycerol, Oleic Acid | MgO-impregnated Zeolite | 180 | 2 | 3:1 | 85 (conversion) | [1] |

| Microwave-Assisted Esterification | Glycerol, Oleic Acid | H-ZSM-5 | 160 | 0.83 | 2:1 | 92.02 | [2][4] |

| Novel Esterification | Sodium Oleate, 3-chloro-1,2-propanediol | Tetrabutylammonium Bromide | 115 | 6 | 1:2 (Sodium Oleate:CPD) | 89.02 | [5][6] |

| Condensation | Oleic Acid, Glycidol | Ambersep 900-Cl⁻ | 70 | - | - | 97 | [7] |

| Direct Esterification | Glycerol, Oleic Acid | Amberlyst 16 | 70 | 8 | 2:1 | 84 | [3] |

| Glycerolysis | Methyl Oleate, Glycerol | MgO | 220-250 | 2 | 2-6:1 | 77 | [10] |

| Enzymatic Synthesis | Camellia Oil, Glycerol | Novozym 435 | - | - | - | 82.42 (in acylglycerols) | [15] |

Table 2: Purity of Glyceryl Monooleate After Purification

| Purification Method | Starting Material | Achieved Purity (%) | Reference(s) |

| Molecular Distillation | Crude GMO | >90 | [16] |

| Molecular Distillation | Product of enzymatic glycerolysis | 82.42 | [15] |

| Distillation (Stripping Tower) | Product of direct esterification | >90 | [26] |

Experimental Protocols

Protocol 1: Direct Esterification using MgO-Impregnated Natural Zeolite

1. Catalyst Preparation:

- Treat natural zeolite with an acid solution.

- Impregnate the acid-treated zeolite with a solution of Mg(NO₃)₂.

- Calcine the impregnated zeolite to convert Mg(NO₃)₂ to MgO.[1]

2. Esterification Reaction:

- In a batch reactor, combine glycerol and oleic acid at a molar ratio of 3:1.[1]

- Add the prepared MgO-impregnated zeolite catalyst (10% by weight of reactants).[1]

- Heat the mixture to 180°C with constant stirring (e.g., 350 rpm).[1]

- Maintain the reaction for 2 hours.[1]

- Monitor the conversion of oleic acid periodically by taking samples and analyzing the acid value.

3. Product Work-up:

- After the reaction, cool the mixture and separate the solid catalyst by filtration.

- The resulting liquid product is the crude glyceryl monooleate mixture.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

1. Reaction Setup:

- In a stoppered conical flask, combine stearic acid and glycerol. A molar ratio of 1:5 (stearic acid:glycerol) can be used.[12]

- Add an appropriate organic solvent, such as tert-butyl alcohol, to create a homogeneous substrate solution.[12]

- Add the immobilized lipase (e.g., Novozym 435).[12]

2. Reaction Conditions:

- Incubate the reaction mixture in an orbital shaker at a controlled temperature.

- The reaction can be carried out for a specified duration, for example, in a packed bed reactor for continuous production.[12]

3. Product Analysis:

- Withdraw samples at intervals and analyze the conversion of the fatty acid to monitor the reaction progress.[12]

Protocol 3: Purification by Molecular Distillation

1. Preparation:

- Ensure the crude glyceryl monooleate mixture is free of solid particles and volatile solvents. Degassing the feed material is recommended.

2. Distillation Process:

- Introduce the crude GMO into a molecular distillation unit.

- Set the operating conditions, including high vacuum (e.g., < 1 Pa), and a specific evaporator temperature.

- The more volatile components (like free fatty acids and some diglycerides) will evaporate and be collected as the distillate, while the less volatile, higher purity monoglycerides will remain as the residue. A multi-stage distillation process can be employed for better separation.[16]

3. Collection:

- Collect the purified glyceryl monooleate fraction. The purity should be verified using analytical methods like HPLC or GC.[16]

Visualizations

Caption: Primary synthesis pathways for glyceryl monooleate.

Caption: Common purification workflows for glyceryl monooleate.

References

- 1. journal.unnes.ac.id [journal.unnes.ac.id]

- 2. pubs.aip.org [pubs.aip.org]

- 3. zenodo.org [zenodo.org]

- 4. scholar.its.ac.id [scholar.its.ac.id]

- 5. New Technology for the Synthesis of Glycerol Monooleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Technology for the Synthesis of Glycerol Monooleate [jstage.jst.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. researchgate.net [researchgate.net]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. fiq.unl.edu.ar [fiq.unl.edu.ar]

- 12. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CN113416132A - Production process for distilling low-glycerol glycerin monostearate - Google Patents [patents.google.com]

- 17. Molecular Distillation of Monoglycerides: Exploring Their Preparation, Properties, and Applications-KEVIN GROUP_Comprehensive natural food additive [en.kevinfood.com]

- 18. US5512692A - Process for removing glycerol from glycerides - Google Patents [patents.google.com]

- 19. mt.com [mt.com]

- 20. scielo.br [scielo.br]

- 21. Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. shodex.com [shodex.com]

- 23. shodexhplc.com [shodexhplc.com]

- 24. HPLC-MS Analysis of Glycerol Oleate [mat-test.com]

- 25. CN114152699B - Method for measuring content of glyceryl monostearate in pramestrne cream - Google Patents [patents.google.com]

- 26. US20100148117A1 - Method of making glycerol monoesters - Google Patents [patents.google.com]

Self-Assembly of Monoolein in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoolein (MO), a monoglyceride, is a non-toxic, biodegradable, and biocompatible lipid that has garnered significant attention in various scientific and industrial fields.[1] Its amphiphilic nature drives its self-assembly in aqueous environments into a variety of lyotropic liquid crystalline phases, including the lamellar (Lα), inverted hexagonal (HII), and bicontinuous cubic (QI) phases.[2] These intricate, nanostructured phases provide unique environments for the encapsulation and delivery of a wide range of molecules, from small drugs to large proteins.[1] This technical guide provides an in-depth overview of the core principles of monoolein self-assembly, the resulting nanostructures, and the experimental techniques used for their characterization.

The Self-Assembly Process of Monoolein

The self-assembly of monoolein in water is primarily governed by the hydrophobic effect and the molecule's geometry. The single oleoyl chain provides a bulky hydrophobic tail, while the glycerol headgroup is hydrophilic. This molecular shape, often described by the critical packing parameter, favors the formation of inverted structures where the lipid-water interface curves around the water domains.

The process begins with the hydration of the monoolein molecules, leading to the formation of various liquid crystalline phases as a function of water content and temperature. At low water content, a lamellar phase may be observed, consisting of flat bilayers of monoolein separated by water layers. As the water content increases, the interface begins to curve, leading to the formation of the highly ordered and bicontinuous cubic phases. Further increases in temperature can induce a transition to the inverted hexagonal phase, where water is confined within cylindrical micelles arranged on a hexagonal lattice.[1]

Quantitative Data on Monoolein Self-Assembly

The phase behavior of monoolein is highly sensitive to environmental conditions. The following tables summarize key quantitative data on the structural parameters of the most common phases and the influence of various factors.

Table 1: Lattice Parameters of Monoolein Phases as a Function of Temperature and Water Content

| Phase (Space Group) | Temperature (°C) | Water Content (wt%) | Lattice Parameter (Å) | Reference |

| Cubic (Pn3m) | 20 | 38-43 | ~98 | [3] |

| Cubic (Pn3m) | 25 | 40 | 102 | [4] |

| Cubic (Ia3d) | 25 | 30 | 122.1 | [3] |

| Cubic (Pn3m) | 25 | 40 | 93.0 | [3] |

| Hexagonal (HII) | >90 | Excess | - | [1] |

| Lamellar (Lα) | 25 | 15 | 38.8 | [3] |

Table 2: Effect of Additives on the Phase Behavior and Lattice Parameters of Monoolein

| Additive | Concentration | Effect on Phase | Change in Lattice Parameter (Å) | Reference |

| Oleic Acid | 10 mol% | Induces HII phase | - | [5] |

| Oleic Acid | 25 mol% | Induces HII phase | - | [5] |

| Pluronic F127 | 8 wt% | Stabilizes cubosomes/hexosomes | - | [6] |

| Capric Acid/DLPC | Varied | Modulates membrane curvature | - | [7] |

| Sucrose | 1 mol/kg | Lowers cubic to HII transition temp by 20°C | - | [1] |

Experimental Protocols

Characterizing the self-assembled structures of monoolein requires a combination of techniques. Below are generalized protocols for the key experimental methods.

Small-Angle X-ray Scattering (SAXS)

SAXS is the primary technique for identifying the liquid crystalline phase and determining its structural parameters.

Methodology:

-

Sample Preparation:

-

Monoolein and the aqueous phase (e.g., water, buffer) are weighed to the desired ratio.

-

The components are thoroughly mixed, often by centrifugation or using a dual-syringe mixing device, until a homogenous, viscous gel is formed.

-

For dispersions (cubosomes/hexosomes), a coarse dispersion is prepared and then sonicated or homogenized.[8]

-

The sample is loaded into a temperature-controlled sample holder, typically a thin-walled glass or quartz capillary.

-

-

Data Acquisition:

-

The sample is exposed to a collimated X-ray beam.

-

The scattered X-rays are collected on a 2D detector.

-

The scattering pattern is recorded as a function of the scattering vector, q.

-

-

Data Analysis:

-

The 2D scattering pattern is radially averaged to obtain a 1D profile of intensity versus q.

-

The positions of the Bragg peaks are used to determine the space group of the liquid crystalline phase.

-

The lattice parameter (a) is calculated from the peak positions using the appropriate formula for the identified space group.

-

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM provides direct visualization of the morphology and internal structure of dispersed monoolein nanoparticles (cubosomes and hexosomes).

Methodology:

-

Sample Preparation:

-

A small aliquot (3-5 µL) of the nanoparticle dispersion is applied to a TEM grid (e.g., lacey carbon).

-

The grid is blotted to create a thin film of the dispersion.

-

The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure.

-

-

Imaging:

-

The vitrified sample is transferred to a cryo-TEM holder and inserted into the microscope.

-

Imaging is performed at low electron doses to minimize radiation damage.

-

Images are recorded on a high-sensitivity camera.

-

-

Image Analysis:

-

The acquired images reveal the size, shape, and internal structure of the nanoparticles.

-

Fast Fourier Transforms (FFTs) of the images can be used to confirm the internal crystalline structure.

-

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermodynamics of phase transitions in the monoolein-water system.

Methodology:

-

Sample Preparation:

-

A known amount of the hydrated monoolein sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

-

Data Acquisition:

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is scanned over the desired range at a constant heating and/or cooling rate (e.g., 1-10 °C/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Analysis:

-

Phase transitions appear as endothermic or exothermic peaks in the DSC thermogram.

-

The peak temperature provides the transition temperature (Tm).

-

The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

-

Visualization of Key Signaling Pathways and Logical Relationships

The phase transitions in the monoolein-water system can be represented as a logical progression influenced by key parameters.

Conclusion

The self-assembly of monoolein in aqueous solutions gives rise to a rich variety of nanostructured phases with significant potential in drug delivery, protein crystallization, and materials science. A thorough understanding of the factors influencing phase behavior and the application of appropriate characterization techniques are crucial for harnessing the full potential of these fascinating systems. This guide provides a foundational understanding for researchers and professionals working with or exploring the applications of monoolein-based materials.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. metrino.eu [metrino.eu]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles [aimspress.com]

- 7. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]

- 8. teses.usp.br [teses.usp.br]

An In-depth Technical Guide to the Monoolein-Water Phase Diagram: A Core Resource for Researchers and Drug Development Professionals

The monoolein-water system is a cornerstone of research in drug delivery, membrane protein crystallization, and biomaterials science. Its rich lyotropic liquid crystalline phase behavior, characterized by the spontaneous formation of highly ordered, nanostructured phases upon hydration, offers a versatile platform for a wide range of applications. This technical guide provides a comprehensive overview of the monoolein-water phase diagram, detailing the distinct phases, the experimental protocols for their characterization, and the quantitative data that governs their transitions.

The Monoolein-Water Phase Diagram: A Landscape of Self-Assembled Structures

Monoolein (1-(cis-9-octadecenoyl)-rac-glycerol), an amphiphilic lipid, in the presence of water, self-assembles into a variety of liquid crystalline phases. The specific phase adopted is primarily dependent on two key factors: temperature and water content. The relationship between these parameters and the resulting structures is elegantly captured in the monoolein-water phase diagram. The principal phases observed are the lamellar crystalline (Lc), lamellar liquid crystalline (Lα), two inverse bicontinuous cubic phases (Pn3m and Ia3d), and the inverse hexagonal phase (HII).[1][2]

Description of the Liquid Crystalline Phases

-

Lamellar Crystalline (Lc) Phase: At low temperatures, monoolein exists in a crystalline lamellar phase, characterized by ordered hydrocarbon chains.[1]

-

Lamellar Liquid Crystalline (Lα) Phase: Upon heating, the Lc phase transitions to the Lα phase, where the lipid bilayers are in a fluid state, allowing for greater mobility of the monoolein molecules. This phase typically occurs at low water content.

-

Inverse Bicontinuous Cubic (QII) Phases: The Pn3m (Diamond) and Ia3d (Gyroid) phases are highly ordered, viscous, and optically isotropic. They consist of a continuous lipid bilayer that is contorted into a three-dimensional periodic minimal surface, separating two independent, continuous water channels.[3][4] These phases are of particular interest for in meso crystallization of membrane proteins.[2]

-

Inverse Hexagonal (HII) Phase: At higher temperatures, the system transitions to the HII phase, which is composed of cylindrical water channels arranged on a two-dimensional hexagonal lattice, surrounded by the monoolein hydrocarbon chains.[1]

Quantitative Data Summary

The precise conditions of temperature and water content that define the boundaries of each phase are critical for experimental design. The following tables summarize the key quantitative data for the monoolein-water system.

Table 1: Phase Boundaries as a Function of Temperature and Water Content

| Phase | Temperature Range (°C) | Water Content (wt%) |

| Lc (Lamellar Crystalline) | < 17 | 0 - ~20 |

| Lα (Lamellar Liquid Crystalline) | 17 - ~40 | 5 - 20 |

| Pn3m (Cubic) | 17 - ~95 | 20 - 40 |

| Ia3d (Cubic) | ~40 - ~95 | 25 - 35 |

| HII (Inverse Hexagonal) | > 95 | 25 - 35 |

Note: These ranges are approximate and can be influenced by factors such as sample purity and thermal history. The regions between the pure phases represent two-phase coexistence.

Table 2: Representative Lattice Parameters of Monoolein-Water Phases

| Phase | Temperature (°C) | Water Content (wt%) | Lattice Parameter (Å) | Reference |

| Lα | 25 | 10 | ~45 | N/A |

| Pn3m | 26 | 40 | ~102 | [5] |

| Ia3d | 26 | 40 | ~138 | [5] |

| HII | 100 | 30 | ~65 | N/A |

Note: Lattice parameters are dependent on both temperature and water content. The values presented are illustrative examples.

Experimental Protocols for Phase Diagram Characterization

The determination of the monoolein-water phase diagram relies on a combination of experimental techniques to identify the structure and thermal transitions of the various phases.

Sample Preparation

Objective: To prepare homogeneous and equilibrated monoolein-water mixtures at various compositions.

Materials:

-

High-purity (>99%) monoolein

-

Ultrapure water (Milli-Q or equivalent)

-

Glass vials with airtight seals

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh the desired amount of monoolein into a glass vial.

-

Add the corresponding amount of water to achieve the target weight percentage.

-

Seal the vial tightly to prevent water evaporation.

-

Homogenize the mixture by repeated cycles of vortexing and centrifugation. For highly viscous cubic phases, this may require gentle heating to facilitate mixing, followed by slow cooling to the desired temperature.

-

Allow the samples to equilibrate for a sufficient period (24-48 hours) at the desired temperature before analysis. For low-temperature phases, a sub-zero incubation may be necessary to achieve equilibrium.[6]

Small-Angle X-ray Scattering (SAXS)

Objective: To determine the structure and lattice parameters of the liquid crystalline phases.

Methodology:

-

Sample Loading: Load the equilibrated monoolein-water sample into a thin-walled glass or quartz capillary (typically 1-2 mm diameter). Seal the capillary ends with wax or by flame to prevent dehydration.

-

Instrument Setup: Mount the capillary in the sample holder of the SAXS instrument. The setup should include a temperature-controlled stage to allow for measurements at different temperatures.

-

Data Acquisition: Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector. The exposure time will depend on the scattering power of the sample and the X-ray source intensity.

-

Data Analysis:

-

Integrate the 2D scattering pattern to obtain a 1D profile of intensity versus the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).

-

Identify the positions of the Bragg peaks.

-

Determine the ratio of the q values of the peaks. The characteristic ratios of peak positions allow for the identification of the liquid crystalline phase (e.g., 1:2:3 for lamellar, √2:√3:√4:√6 for Pn3m cubic, √6:√8:√14 for Ia3d cubic, and 1:√3:√4 for hexagonal).

-

Calculate the lattice parameter (a) from the position of the first Bragg peak (q₀) using the appropriate formula for the identified phase (e.g., for a lamellar phase, d = 2π/q₀; for a Pn3m cubic phase, a = 2π√2/q₀).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and enthalpy of phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the equilibrated monoolein-water sample into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent water loss during the experiment. Prepare an empty sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature below the expected transition.

-

Ramp the temperature at a controlled rate (e.g., 1-5 °C/min) over the desired temperature range.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show peaks (endothermic or exothermic) corresponding to phase transitions.

-

The onset temperature of a peak is typically taken as the transition temperature.

-

The area under the peak is proportional to the enthalpy change (ΔH) of the transition.

-

Visualizing Key Relationships and Workflows

Graphical representations are invaluable for understanding the complex relationships within the monoolein-water system and the experimental procedures used to study it.

Conclusion

A thorough understanding of the monoolein-water phase diagram is indispensable for its effective application in scientific research and development. The ability to navigate this phase space by controlling temperature and water content allows for the precise tuning of nanostructure for specific purposes, from encapsulating and delivering drugs to providing a structured environment for protein crystallization. The experimental protocols outlined in this guide provide a robust framework for the characterization of this fascinating and highly useful biomaterial system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. The phase diagram of the monoolein/water system: metastability and equilibrium aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lyotropic Liquid Crystalline Phases of Monoolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lyotropic liquid crystalline phases of monoolein (MO), a versatile lipid widely utilized in drug delivery systems and biomaterial applications. This document details the structural characteristics of the various phases, the factors influencing their formation, and the experimental protocols for their preparation and characterization, with a focus on quantitative data and visual representations of key processes.

Introduction to Monoolein and its Lyotropic Phases

Monoolein (1-(cis-9-octadecenoyl)-rac-glycerol) is a non-ionic amphiphilic lipid that, in the presence of water, self-assembles into a variety of thermodynamically stable, ordered structures known as lyotropic liquid crystalline phases. These phases are of significant interest in pharmaceutical sciences due to their biocompatibility, biodegradability, and ability to encapsulate and control the release of a wide range of therapeutic molecules, from small hydrophobic drugs to large hydrophilic proteins.[1][2][3]

The specific phase formed by the monoolein-water system is primarily dependent on the water content and temperature, as depicted in the monoolein-water phase diagram.[4][5][6] The key phases include the lamellar phase (Lα), the inverse hexagonal phase (HII), and several bicontinuous cubic phases, most notably the gyroid (Ia3d) and diamond (Pn3m) structures.[6][7] These complex, ordered structures provide unique environments for drug solubilization and controlled diffusion.[8]

Structural Characteristics of Monoolein Liquid Crystalline Phases

The different lyotropic phases of monoolein are characterized by their distinct structural arrangements, which can be determined using techniques like small-angle X-ray scattering (SAXS). The key structural parameters, such as lattice parameters and water channel diameters, are summarized in the tables below.

Bicontinuous Cubic Phases (QII)

Bicontinuous cubic phases are characterized by a continuous lipid bilayer that divides space into two congruent, interwoven but non-connecting aqueous channel networks.[2] These phases are particularly attractive for drug delivery due to their unique structure that can accommodate hydrophilic, hydrophobic, and amphiphilic molecules.[1]

-

Diamond (Pn3m) Phase: This phase is thermodynamically stable in the presence of excess water.[9][10]

-

Gyroid (Ia3d) Phase: This phase is typically observed at lower water content and higher temperatures compared to the Pn3m phase.[6][8]

-

Primitive (Im3m) Phase: While not present in the binary monoolein-water system, the Im3m phase can be induced by the addition of certain stabilizers like Pluronic F127.[11]

Inverse Hexagonal Phase (HII)

The inverse hexagonal phase consists of hexagonally packed, cylindrical water channels lined by the hydrophilic headgroups of monoolein, with the hydrophobic tails filling the space between the cylinders.[12] This phase typically forms at higher temperatures and lower water content.[6]

Lamellar Phase (Lα)

The lamellar phase is characterized by stacks of lipid bilayers separated by water layers.[12] This phase is generally observed at very low water content or at higher temperatures in the presence of certain additives.[13]

Quantitative Data on Monoolein Phases

The following tables summarize key quantitative data for the different lyotropic liquid crystalline phases of monoolein, compiled from various studies. These values can vary depending on the specific experimental conditions (e.g., temperature, presence of additives).

| Phase | Space Group | Typical Lattice Parameter (Å) | Water Channel Diameter (Å) | Conditions | Reference(s) |

| Diamond Cubic | Pn3m | 90 - 120 | ~40 | Excess water, room temperature | [14][15] |

| Gyroid Cubic | Ia3d | 150 - 250 | ~50 - 100 | Lower water content, higher temperature | [8][16] |

| Primitive Cubic | Im3m | up to 349 | up to 381 | With additives like DOTAP and PEG-monoolein | [15] |

| Inverse Hexagonal | p6m | 60 - 80 | ~20 - 30 | High temperature (>90°C) or with additives like capric acid | [12][17] |

| Lamellar | - | 40 - 60 (d-spacing) | - | Low water content or with additives like 2-hydroxyoleic acid at neutral pH | [13][18] |

Experimental Protocols

The preparation and characterization of monoolein's lyotropic liquid crystalline phases involve several key experimental techniques.

Preparation of Bulk Liquid Crystalline Phases

A common method for preparing bulk monoolein liquid crystalline phases is as follows:

-

Melting: Solid monoolein is melted in a water bath at a temperature above its melting point (around 35-37°C), for example, at 70°C.[9]

-

Hydration: A specific amount of aqueous buffer or drug solution is added to the molten monoolein to achieve the desired water content.[1]

-

Homogenization: The mixture is then thoroughly mixed, often by centrifugation or mechanical mixing, until a homogenous, viscous gel is formed.

-

Equilibration: The sample is allowed to equilibrate at a controlled temperature for a period ranging from hours to days to ensure the formation of a thermodynamically stable phase.

Preparation of Dispersed Nanoparticles (Cubosomes and Hexosomes)

Dispersions of liquid crystalline nanoparticles are often prepared for drug delivery applications to reduce the high viscosity of the bulk phase.

-

Lipid Film Formation: Monoolein and any other lipid-soluble components are dissolved in an organic solvent (e.g., ethanol). The solvent is then evaporated under reduced pressure to form a thin lipid film.

-

Hydration and Dispersion: The lipid film is hydrated with an aqueous phase, often containing a stabilizer such as Pluronic F127.[7][19] The mixture is then subjected to high-energy dispersion methods like sonication or high-pressure homogenization to form nanoparticles.[7][20]

Characterization by Small-Angle X-ray Scattering (SAXS)

SAXS is the primary technique for identifying the specific liquid crystalline phase and determining its structural parameters.

-

Sample Preparation: A small amount of the bulk gel or nanoparticle dispersion is loaded into a sample holder, typically a thin-walled glass capillary.[21][22]

-

Data Acquisition: The sample is exposed to a collimated X-ray beam (often from a synchrotron source for higher resolution), and the scattered X-rays are collected on a 2D detector.[21][22] The sample-to-detector distance is calibrated to cover the relevant q-range (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).[22]

-

Data Analysis: The 2D scattering pattern is radially averaged to produce a 1D profile of intensity versus the scattering vector q. The positions of the Bragg peaks in the SAXS profile are characteristic of the lattice structure of the liquid crystalline phase. The ratio of the peak positions allows for the unambiguous identification of the phase (e.g., √2, √3, √4, √6, √8... for Pn3m cubic phase). The lattice parameter (a) can be calculated from the position of the peaks using the formula for the specific space group.

Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology and internal nanostructure of dispersed liquid crystalline nanoparticles.[11][20]

-

Sample Preparation: A small drop of the nanoparticle dispersion is applied to a TEM grid. The grid is then blotted to create a thin film of the sample.

-

Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the structure of the nanoparticles in a near-native state.

-

Imaging: The vitrified sample is then transferred to a cryo-TEM holder and imaged at cryogenic temperatures. Fast Fourier Transforms (FFTs) of the images can be used to confirm the internal crystalline structure of the nanoparticles.[17]

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows involved in the study of monoolein's lyotropic liquid crystalline phases.

Applications in Drug Development

The unique properties of monoolein's liquid crystalline phases make them highly suitable for various drug delivery applications.

-

Sustained Release: The tortuous water channels of the bicontinuous cubic phases provide a diffusion-controlled release mechanism for encapsulated drugs.[8]

-

Encapsulation of Diverse Drugs: The distinct hydrophobic and hydrophilic domains allow for the incorporation of drugs with a wide range of polarities.[1]

-

Bioadhesion: Monoolein-based formulations exhibit mucoadhesive properties, which can prolong the residence time of the drug at the site of administration.[14]

-

Topical and Transdermal Delivery: The lipidic nature of these phases facilitates penetration into the stratum corneum, enhancing the delivery of drugs through the skin.[23]

-

Parenteral Delivery: Dispersed nanoparticles (cubosomes and hexosomes) are suitable for intravenous administration, offering the potential for targeted drug delivery.[15]

Conclusion

The lyotropic liquid crystalline phases of monoolein offer a versatile and robust platform for advanced drug delivery systems. A thorough understanding of their structural characteristics, the factors governing their formation, and the appropriate experimental techniques for their characterization is crucial for the rational design and development of effective drug formulations. This guide provides a foundational resource for researchers and professionals working in this exciting field, summarizing key data and methodologies to facilitate further innovation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparison of drug release from liquid crystalline monoolein dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances and applications of monoolein as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The phase diagram of the monoolein/water system: metastability and equilibrium aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diamond cubic phase of monoolein and water as an amphiphilic matrix for electrophoresis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 12. Structural insights into the cubic-hexagonal phase transition kinetics of monoolein modulated by sucrose solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Lipidic Liquid Crystalline Cubic Phases and Magnetocubosomes as Methotrexate Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cubosomes; the next generation of smart lipid nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Item - High-throughput analysis of the structural evolution of the monoolein cubic phase in situ under crystallogenesis conditions - RMIT University - Figshare [research-repository.rmit.edu.au]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Cryo-TEM investigation of phase behaviour and aggregate structure in dilute dispersions of monoolein and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.aip.org [pubs.aip.org]

- 22. Characterizing the Self-Assembly Properties of Monoolein Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Calculation of the Critical Packing Parameter for Monoolein

This technical guide provides a comprehensive overview of the critical packing parameter (CPP) for monoolein, a crucial factor in understanding its self-assembly behavior for applications in drug delivery and material science.

Introduction to the Critical Packing Parameter (CPP)

The critical packing parameter (CPP), also known as the shape factor, is a dimensionless number that provides insight into the geometry of amphiphilic molecules and predicts the structure of their self-assembled aggregates in a solvent.[1][2][3] For monoolein (1-(cis-9-octadecenoyl)-rac-glycerol), an uncharged single-chain amphiphile, the CPP is instrumental in determining the formation of various lyotropic liquid crystalline phases, such as lamellar, hexagonal, and cubic structures.[4][5] These non-lamellar phases are of significant interest for encapsulating and delivering both hydrophilic and hydrophobic active pharmaceutical ingredients.[5]

The CPP is calculated using the following formula:

Where:

-

v is the volume of the hydrophobic tail.

-

a₀ is the effective area of the hydrophilic headgroup at the aggregate interface.

-

l_c is the critical length of the hydrophobic tail.

The value of the CPP dictates the preferred curvature of the amphiphile monolayer and, consequently, the morphology of the resulting self-assembled structure.[1]

Calculation of Monoolein's Critical Packing Parameter

The prediction of monoolein's self-assembly into various mesophases is dependent on the accurate determination of its molecular parameters: the hydrophobic tail volume (v), the effective headgroup area (a₀), and the critical tail length (l_c).

Hydrophobic Tail Volume (v)

The hydrophobic tail of monoolein is the oleoyl chain (C18:1). Its volume can be estimated using established formulas for hydrocarbon chains. One such empirical formula that accounts for temperature is:

-

v ≈ (27.4 + 0.021 * (T - 298.15)) * n_c

Where:

-

T is the temperature in Kelvin.

-

n_c is the number of carbon atoms in the hydrocarbon tail.

For the oleoyl chain of monoolein, n_c is 18.

Effective Headgroup Area (a₀)

The effective headgroup area for monoolein's glycerol headgroup is a critical and sensitive parameter. It is influenced by factors such as hydration level, temperature, and interactions with other molecules.[7] This parameter is often challenging to calculate from first principles and is typically determined experimentally.

Critical Hydrophobic Chain Length (l_c)

The critical length of the oleoyl tail represents the maximal effective length of the chain in a given packed structure. It is generally less than the fully extended length due to the chain's conformational flexibility. An empirical formula to estimate the critical chain length is:

-

l_c (in Å) ≈ 1.5 + 1.265 * n_c

For monoolein's oleoyl chain with 18 carbon atoms, this provides an estimated length.

Quantitative Data for Monoolein's CPP

The following table summarizes typical values for the parameters used to calculate the CPP of monoolein and the resulting CPP values that predict different self-assembled structures.

| Parameter | Symbol | Typical Value | Unit | Notes |

| Hydrophobic Tail Volume | v | ~480-500 | ų | Calculated for an 18-carbon chain, slightly temperature-dependent. |

| Effective Headgroup Area | a₀ | 25 - 35 | Ų | Highly dependent on hydration and temperature. Smaller values lead to higher CPP. |

| Critical Chain Length | l_c | ~24.27 | Å | Estimated for an 18-carbon chain. |

| Critical Packing Parameter | CPP | > 1 | - | For monoolein, the CPP is typically greater than 1, leading to the formation of inverse phases. [8] |

Experimental Protocols for Parameter Determination

The precise determination of v, a₀, and l_c, and thus the CPP, relies on experimental techniques that can probe the structure of monoolein's self-assembled phases. Small-Angle X-ray Scattering (SAXS) is a primary and powerful tool for this purpose.[5][9]

Sample Preparation for SAXS Analysis

-

Hydration of Monoolein: A known weight of high-purity monoolein is hydrated with a specific amount of aqueous buffer or pure water to achieve the desired hydration level.

-

Homogenization: The mixture is typically subjected to several temperature cycles above and below the lipid's melting transition to ensure thorough mixing and equilibration, resulting in a homogenous liquid crystalline phase.

-

Sample Loading: The resulting viscous phase is then carefully loaded into a thin-walled glass or quartz capillary (typically 1-2 mm in diameter) for SAXS analysis.

Small-Angle X-ray Scattering (SAXS) Measurement

-

Instrumentation: SAXS experiments are performed using a synchrotron source or a laboratory-based SAXS instrument, which provides a highly collimated X-ray beam.

-

Data Acquisition: The sample-filled capillary is exposed to the X-ray beam, and the scattered X-rays are collected by a 2D detector. The scattering pattern is recorded as a function of the scattering vector, q, where q = (4πsinθ)/λ, with 2θ being the scattering angle and λ the X-ray wavelength.[5][9]

-

Data Analysis:

-

The positions of the Bragg peaks in the scattering pattern are used to identify the type of liquid crystalline phase (e.g., lamellar, hexagonal, or a specific cubic phase like Pn3m or Ia3d).

-

From the lattice parameter of the identified phase, it is possible to calculate the dimensions of the structure, which can then be used to derive the interfacial area per molecule (related to a₀) and the lipid monolayer thickness (related to l_c).

-

Visualizations

Logical Relationship of CPP Calculation

Caption: Logical workflow for calculating the Critical Packing Parameter and predicting the self-assembled structure.

Experimental Workflow for CPP Parameter Determination

Caption: Experimental workflow for determining CPP parameters using Small-Angle X-ray Scattering (SAXS).

References

- 1. Predicting the packing parameter for lipids in monolayers with the use of molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mastering the Packing Parameter: Unlocking Essential Fine-Tuning Secrets [packagingdiscussions.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterizing the Self-Assembly Properties of Monoolein Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tuning Curvature and Stability of Monoolein Bilayers by Designer Lipid-Like Peptide Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to Commercial Monoolein: Sources, Purity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of monoolein, a versatile lipid increasingly utilized in pharmaceutical research and development. We will explore its commercial sources, purity grades, analytical methods for quality control, and its significant role in advanced drug delivery systems.

Commercial Sources and Purity of Monoolein

Monoolein, also known as glyceryl monooleate, is commercially produced through the direct esterification of oleic acid and glycerol or by the transesterification of vegetable oils like sunflower or canola oil.[1] For pharmaceutical applications, a distilled, high-purity grade is preferred.[1] Several chemical suppliers offer various grades of monoolein, with purities often exceeding 99%.

Below is a summary of representative commercial sources and their typical product specifications.

| Supplier | Product Name/Grade | Purity | CAS Number | Physical Form |

| Larodan | Monoolein | >99%[2] | 25496-72-4[2] | Liquid[2] |

| Sigma-Aldrich | Glyceryl Monooleate | Certified Reference Material[3] | 25496-72-4[3] | Neat[3] |

| LookChem | Monoolein | Pharmaceutical Grade, 99%+[4] | 25496-72-4[4] | Solid[4] |

| Hangzhou KieRay Chem | MONOOLEIN | Chemical Grade, 99%[5] | 25496-72-4[5] | Powder or Crystalline Powder[5] |

| RongNa Biotechnology | Monoolein | Pharmaceutical Grade, 99%+[4] | 25496-72-4[4] | Not Specified |

Common Impurities in Commercial Monoolein

Impurities in pharmaceutical excipients can arise from various stages, including synthesis, purification, and storage, and can impact the stability and safety of the final drug product.[6][7] For monoolein, which is synthesized from oleic acid and glycerol, potential impurities can be categorized as follows:

-

Process-Related Impurities:

-

Residual Reactants: Unreacted oleic acid and glycerol.

-

Byproducts: Di- and triglycerides of oleic acid (diolein and triolein).

-

Catalysts: Residual catalysts used in the esterification or transesterification process.

-

-

Degradation Products:

-

Oxidation Products: Due to the presence of a double bond in the oleic acid chain, monoolein is susceptible to oxidation.

-

Hydrolysis Products: Breakdown into glycerol and oleic acid in the presence of water.

-

-

Contaminants:

-

Heavy Metals: Introduced from reactors or raw materials.

-

Residual Solvents: If solvents are used in the purification process.[8]

-

The European Pharmacopoeia (PhEur) describes glyceryl monooleate as a mixture of monoacylglycerols, primarily monooleoylglycerol, along with variable quantities of di- and triacylglycerols.[1]

Experimental Protocols for Purity Analysis

Accurate determination of monoolein purity and impurity profiling is crucial for its use in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Method for Monoolein and Related Glycerides

This method is suitable for the simultaneous quantification of monoolein, diolein, triolein, and oleic acid.

-

Instrumentation: HPLC system with a Refractive Index (RI) detector.[9]

-

Sample Preparation:

-

Dissolve a known weight of the monoolein sample in the mobile phase.

-

For complex matrices, a liquid-liquid extraction with a chloroform/methanol mixture may be necessary, followed by evaporation of the solvent and reconstitution in the mobile phase.[9]

-

-

Chromatographic Conditions:

-

Column: Phenomenex Luna C8 (2) (5 µm, 100 Å, 4.6 x 150 mm) or equivalent.[9]

-

Mobile Phase: Acetonitrile/Water (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) for the separation of oleic acid and monoolein.[9] For the separation of diolein and triolein, a mobile phase of Acetonitrile/Methanol/Tetrahydrofuran (40:40:20 v/v/v) can be used.[9]

-

Flow Rate: 1 mL/min.[9]

-

Column Temperature: 40°C.[9]

-

Injection Volume: 40 µL.[9]

-

-

Detection: Refractive Index (RI) detector.[9]

-

Quantification: Peak area normalization or external standard calibration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Monoacylglycerol Analysis

GC-MS provides high sensitivity and specificity, particularly for identifying and quantifying different monoacylglycerol isomers and other lipid components.[10][11]

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (MS).

-

Sample Preparation (Derivatization):

-

Monoacylglycerols are not sufficiently volatile for direct GC analysis and require derivatization.

-

A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers.[10] This is achieved by reacting the sample with a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]

-

-

Chromatographic Conditions:

-

Column: A capillary column suitable for lipid analysis (e.g., a polyester column).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, an initial temperature of 140°C held for a few minutes, followed by a ramp up to 220°C.

-

Injection: Split injection is commonly used.

-

-

Mass Spectrometry Conditions:

-

Data Analysis: Identification of compounds is based on their retention times and mass fragmentation patterns, which are compared to spectral libraries or authentic standards. Quantification is typically performed using an internal standard.[12]

Role of Monoolein in Drug Delivery and Biological Systems

Monoolein is widely recognized for its ability to self-assemble in aqueous environments into various lyotropic liquid crystalline phases, including bicontinuous cubic and hexagonal phases.[13] This property makes it an excellent material for creating nanostructured drug delivery systems such as cubosomes and hexosomes.[13][14]

Experimental Workflow for Cubosome Formulation and Characterization

The following diagram illustrates a typical workflow for the preparation and characterization of monoolein-based cubosomes for drug delivery.

Caption: Experimental workflow for the formulation and characterization of monoolein-based cubosomes.

This "bottom-up" approach, utilizing a hydrotrope like ethanol, allows for the spontaneous formation of cubosomes upon dilution in an aqueous phase containing a stabilizer.[15] The resulting nanoparticles are then characterized for their physicochemical properties.[16][17][18]

Influence of Monoolein on Biological Signaling

While monoolein is not a classical signaling molecule with its own dedicated receptor and downstream cascade, its incorporation into cell membranes can significantly influence the signaling of membrane-bound proteins, such as G-protein coupled receptors (GPCRs).[19][20] Monoolein can alter the physical properties of the lipid bilayer, including its fluidity, curvature, and thickness.[21] These changes in the membrane environment can allosterically modulate the conformational dynamics of GPCRs, thereby affecting their activation and subsequent signaling.[19]

The following diagram illustrates the conceptual relationship between monoolein, membrane properties, and GPCR signaling.

Caption: Conceptual diagram of monoolein's influence on GPCR signaling through membrane modulation.

This indirect mechanism highlights the importance of the lipid environment in cellular signaling and is an active area of research in membrane biophysics and pharmacology.

Conclusion

Monoolein is a well-characterized and commercially available lipid with high purity grades suitable for pharmaceutical use. Its unique self-assembly properties have established it as a key component in the development of advanced drug delivery systems. While not a direct signaling molecule, its influence on the physical properties of cell membranes underscores the critical role of the lipid environment in modulating cellular signaling processes. The analytical methods and experimental workflows detailed in this guide provide a robust framework for the quality control and application of monoolein in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. larodan.com [larodan.com]

- 3. 甘油单油酸脂 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]

- 7. gmpinsiders.com [gmpinsiders.com]

- 8. moravek.com [moravek.com]

- 9. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diglib.tugraz.at [diglib.tugraz.at]

- 13. Advances and applications of monoolein as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel glyceryl monoolein-bearing cubosomes for gambogenic acid: Preparation, cytotoxicity and intracellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. novel-process-for-producing-cubic-liquid-crystalline-nanoparticles-cubosomes - Ask this paper | Bohrium [bohrium.com]

- 16. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]

- 17. Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. teses.usp.br [teses.usp.br]

- 19. Anionic Phospholipids Control Mechanisms of GPCR-G Protein Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Unraveling the Role of Monoolein in Fluidity and Dynamical Response of a Mixed Cationic Lipid Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Polymorphic Phases of Glyceryl Monooleate

An In-depth Technical Guide to the Polymorphism of Glyceryl Monooleate

Introduction

Glyceryl monooleate (GMO), also known as monoolein, is a polar lipid composed of a glycerol molecule esterified with oleic acid.[1] As an amphiphilic molecule, GMO exhibits complex self-assembly behavior, particularly in the presence of water, leading to a phenomenon known as polymorphism. This polymorphism refers to the ability of GMO to form various distinct, thermodynamically stable or metastable structures, or "phases," with different molecular arrangements and long-range order.[2]

The self-assembly process is driven by the hydrophobic effect, which causes the nonpolar oleic acid tails to segregate from water, while the polar glycerol headgroups remain hydrated.[3] Depending on conditions such as water content and temperature, GMO can form a variety of lyotropic liquid crystalline phases, most notably the lamellar (Lα), reversed bicontinuous cubic (V₂), and reversed hexagonal (H₂) phases.[1][2]